
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions starting from basic precursors like thiophene-2-carbaldehyde, leading to the formation of thiadiazole derivatives with specific substitutions at the thiadiazole ring. For example, Sadat-Ebrahimi et al. (2019) detailed the synthesis of novel 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives exhibiting antileishmanial activity, showcasing the synthetic pathway from thiophene derivatives to thiadiazole compounds with specific functional groups (Sadat-Ebrahimi et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds like “N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide” is characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These techniques help in determining the arrangement of atoms and the geometry of molecules. For instance, Argilagos et al. (1997) reported the synthesis of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines and their spontaneous isomerization to benzothiazoles, elucidating their molecular structures through X-ray crystallography (Argilagos et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving compounds with nitrothiophene, thiazole, and sulfonamide groups can lead to the formation of diverse structures with varying biological activities. The reactivity of these compounds under different conditions can result in isomerization, cyclization, and the formation of novel derivatives with significant biological or chemical properties, as illustrated in the work by Argilagos et al. (1997) and others.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and stability, are crucial for their application in chemical synthesis and biological assays. These properties are often influenced by the molecular structure and the nature of functional groups present in the compound.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with nucleophiles or electrophiles, and the ability to undergo specific reactions (e.g., cyclization, nitrosation), are determined by the functional groups present in the molecule. Studies on similar compounds provide insights into the chemical behavior of “this compound”, highlighting its potential reactivity and applications in synthetic chemistry.
References:
- (Sadat-Ebrahimi et al., 2019) - Novel 5-(nitrothiophene-2-yl)-1,3,4-Thiadiazole Derivatives: Synthesis and Antileishmanial Activity against promastigote stage of Leishmania major.
- (Argilagos et al., 1997) - An Unexpected Isomerization of N‐Aryl‐3‐amino‐4‐nitroisothiazol‐5(2H)‐imines to 2‐(Benzothiazol‐2‐yl)‐2‐nitroethene‐l, l‐diamines.
Applications De Recherche Scientifique
Biochemical Evaluation and Enzyme Inhibition
- N-(4-phenylthiazol-2-yl)benzenesulfonamides, structurally related to the compound of interest, have been synthesized and evaluated as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. Compounds like 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide and 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl] benzenesulfonamide demonstrated significant inhibitory effects, with potential implications for treating conditions related to the kynurenine pathway after neuronal injury (Röver et al., 1997).
Neuropharmacological Properties
- Thiazolidinone derivatives, closely related to the compound , have been explored for their neurotrophic and antiepileptic properties. Specifically, compounds like LES-2658 and LES-1205 have shown potential in modifying sleep-wakefulness cycles in animal models, indicating possible applications in addressing sleep disturbances and epileptic conditions (Myronenko et al., 2017).
Anticonvulsant Effects
- N4-(naphtha[1,2-d]thiazol-2-yl)semicarbazides, structurally similar to the target compound, have been synthesized and shown significant anticonvulsant activity in animal models, indicating their potential in the development of treatments for seizure-related disorders (Azam et al., 2009).
Imaging and Diagnostic Applications
- Nitroimidazole-based thioflavin-T derivatives, sharing structural features with the compound of interest, have been evaluated as markers for cerebral ischemia. Compounds like N-[4-(benzothiazol-2-yl)phenyl]-3-(4-nitroimidazole-1-yl) propanamide demonstrated specific localization in cerebral ischemic tissue in animal models, suggesting potential applications in noninvasive diagnostic imaging for stroke and other ischemic conditions (Chu et al., 2007).
Mécanisme D'action
Orientations Futures
The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the presence of a thiazole ring, which is a common feature in many pharmaceuticals, this compound could be of interest in drug discovery .
Propriétés
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S3/c1-12-4-6-14(7-5-12)29(25,26)8-2-3-17(22)20-18-19-15(11-28-18)16-9-13(10-27-16)21(23)24/h4-7,9-11H,2-3,8H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQUMKJDTPYIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2491752.png)
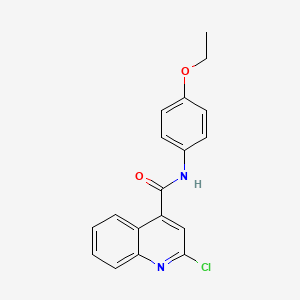
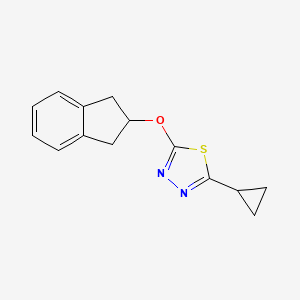
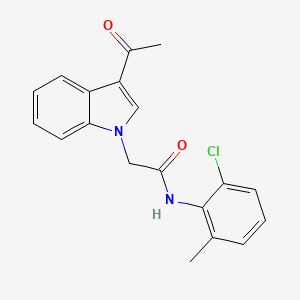
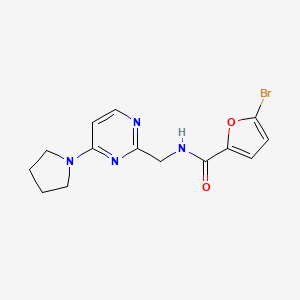
![N-(2,4-dimethoxyphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2491758.png)
![4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2491760.png)
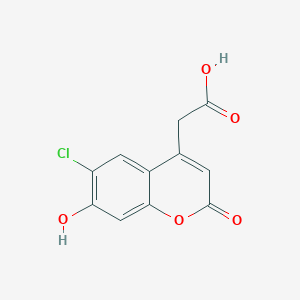
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide](/img/structure/B2491767.png)

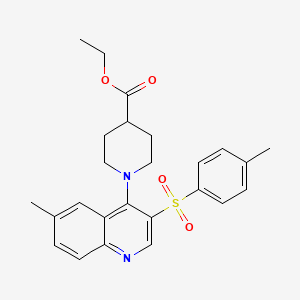
![4-[butyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2491772.png)
![1-[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]-4-fluorobenzene](/img/structure/B2491773.png)
![1-butyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2491774.png)